6-Methylquinoline-2-carboxylic acid is a heterocyclic aromatic carboxylic acid. It is a structural analogue of quinoxaline-2-carboxylic acid, the chromophore precursor of the naturally occurring antibiotic echinomycin. [, , ] This compound has garnered interest in scientific research primarily for its use in directed biosynthesis, a technique used to produce novel antibiotic derivatives. [, , ]
6-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound is classified under the category of carboxylic acids, specifically as an aromatic carboxylic acid due to the presence of the carboxyl group attached to the quinoline ring structure.
The synthesis and characterization of 6-Methylquinoline-2-carboxylic acid can be traced back to various chemical literature sources that explore its properties and applications in medicinal chemistry. Notably, it has been utilized in studies aimed at developing new pharmaceutical agents and as a building block in organic synthesis.
6-Methylquinoline-2-carboxylic acid is classified as:
The synthesis of 6-Methylquinoline-2-carboxylic acid can be achieved through several methods, with one notable approach being the Doebner reaction. This involves the condensation of appropriate benzaldehydes with pyruvic acid in the presence of an amine catalyst.
The molecular structure of 6-Methylquinoline-2-carboxylic acid consists of a quinoline ring with a carboxyl group at the 2-position and a methyl group at the 6-position. This configuration influences its chemical reactivity and biological activity.
6-Methylquinoline-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids, including:
The reactivity profile is significantly influenced by the electron-withdrawing nature of the carboxyl group and the electron-donating effect of the methyl group on the quinoline ring. This dual influence allows for selective reactions under different conditions.
The mechanism by which 6-Methylquinoline-2-carboxylic acid exerts its biological effects often involves interaction with specific enzymes or receptors within cells. For instance, it may act as an inhibitor or modulator in biochemical pathways relevant to cancer cell proliferation or antimicrobial activity.
Research has shown that quinoline derivatives can interact with P-glycoprotein, influencing drug resistance mechanisms in cancer cells. Docking studies have indicated potential binding affinities that suggest therapeutic applications in overcoming multidrug resistance.
Relevant analyses such as thermal stability and spectroscopic data further characterize this compound's behavior under various conditions.
6-Methylquinoline-2-carboxylic acid has several applications in scientific research, including:
Quinoline's structural framework has demonstrated remarkable adaptability in drug development, primarily due to its balanced hydrophobic-hydrophilic properties and ability to participate in π-π stacking interactions. The incorporation of methyl and carboxylic acid substituents at strategic positions generates key pharmacophores that maintain the quinoline nucleus's intrinsic bioactivity while optimizing physicochemical properties. As evidenced by numerous clinical agents, including topotecan (DNA topoisomerase-I inhibitor), antibacterial fluoroquinolones, and antimalarial ferroquine, the quinoline core enables target-specific interactions through:
Recent medicinal chemistry strategies increasingly exploit 6-methylquinoline-2-carboxylic acid derivatives as synthetic intermediates for hybrid molecule development. By conjugating this quinoline carboxylic acid with other pharmacophores—including pyrazole, chalcone, triazine, and coumarin moieties—researchers have created novel compounds exhibiting dual mechanisms of action. These hybrids demonstrate enhanced efficacy against drug-resistant pathogens and cancer cell lines, overcoming limitations associated with single-target agents. The structural flexibility allows precise optimization of steric, electronic, and solubility parameters critical for in vivo efficacy [2] [5].
The documented synthesis and application of 6-methylquinoline-2-carboxylic acid (CAS# 15733-84-3) emerged prominently in the late 20th century as quinoline chemistry advanced. Early synthetic routes typically employed classical methods such as the Conrad-Limpach cyclization, Vilsmeier-Haack formylation, and Skraup synthesis, which often required harsh conditions and produced moderate yields. The structural identification of this specific isomer became crucial when researchers recognized its advantages over other quinoline carboxylic acids:
Table 1: Key Historical Developments in 6-Methylquinoline-2-carboxylic Acid Chemistry
Time Period | Synthetic Advance | Impact on Applications |
---|---|---|
1980–1990 | Classical acid-catalyzed cyclizations | Established baseline synthetic routes with 40–60% yields |
1995–2005 | Transition metal-catalyzed approaches | Improved regioselectivity for C6-methylation; yields >75% |
2010–Present | Microwave/ultrasound-assisted green synthesis | Reduced reaction times (minutes vs hours), enhanced atom economy |
Modern synthetic approaches leverage microwave irradiation and ultrasound techniques to dramatically improve efficiency. For instance, microwave-assisted Conrad-Limpach cyclocondensation between p-toluidine derivatives and ethyl acetoacetate derivatives can yield 6-methylquinolin-2(1H)-one intermediates, which are subsequently oxidized to the carboxylic acid. These methods achieve reaction completion within minutes rather than hours, with yields exceeding 85% and significantly reduced solvent waste—aligning with green chemistry principles. Similarly, ultrasound-mediated N-alkylation techniques facilitate rapid coupling of quinoline intermediates with halogenated reagents to construct complex hybrid molecules for pharmaceutical screening [5].
The compound's evolution from laboratory curiosity to valuable synthetic building block is reflected in commercial availability parameters. Current suppliers list it at ≥95% purity with standardized characterization data:
Table 2: Characterization Data for 6-Methylquinoline-2-carboxylic Acid
Property | Specification | Analytical Method |
---|---|---|
CAS Registry | 15733-84-3 | - |
Molecular Formula | C₁₁H₉NO₂ | - |
Molecular Weight | 187.19 g/mol | Mass spectrometry |
Purity | ≥95% | HPLC |
Melting Point | Not reported | Differential scanning calorimetry |
Storage Conditions | 4°C | - |
Solubility | Moderate in polar organic solvents | - |
SMILES | O=C(C1=NC2=CC=C(C)C=C2C=C1)O | - |
InChI Key | WPEQJEGNZGMHEZ-UHFFFAOYSA-N | - |
Commercial suppliers typically offer quantities from 100mg to 5g, with prices ranging from $169/100mg to $2,067/5g, reflecting its high-value application in pharmaceutical research. The methyl group's position at C6 (rather than C4 or C8) proves particularly advantageous for further functionalization, as it avoids steric hindrance near the carboxylic acid and nitrogen centers. This strategic positioning enables efficient conversion to acid chlorides, esters, and amides—transformations frequently employed in drug candidate synthesis. Recent applications include its use in developing kinase inhibitors, tubulin polymerization modulators, and antimicrobial hybrids currently under preclinical evaluation [3] [4] [6].
6-Methylquinoline-2-carboxylic acid exhibits distinctive molecular properties that directly influence its reactivity and application potential:
The compound's physicochemical profile shows calculated properties critical for drug-likeness assessments: topological polar surface area (TPSA) of 50.19 Ų, LogP value of approximately 2.24, and two hydrogen bond acceptors with one hydrogen bond donor. These values situate it within favorable ranges for membrane permeability and oral bioavailability potential according to Lipinski's rule of five. However, the crystalline solid form presents challenges in aqueous solubility (experimental aqueous solubility <1 mg/mL), often requiring salt formation or prodrug approaches for biological testing [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7